molecular formula C17H17N3O2S2 B2741636 2-(Thiophen-2-yl)-1-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1381366-44-4

2-(Thiophen-2-yl)-1-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Cat. No.: B2741636
CAS No.: 1381366-44-4
M. Wt: 359.46
InChI Key: ZYTUZXDLXCWYEG-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)-1-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a heterocyclic compound featuring a piperidine core linked to a 1,3,4-oxadiazole ring substituted with thiophene moieties. This structure combines electron-rich sulfur-containing heterocycles (thiophenes) with the oxadiazole ring, a scaffold known for its metabolic stability and diverse pharmacological applications, including anticancer and antimicrobial activities . The compound’s synthesis typically involves multi-step reactions, such as cyclization of hydrazide derivatives followed by acetylation, as seen in analogous compounds .

Properties

IUPAC Name

2-thiophen-2-yl-1-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c21-15(10-14-2-1-8-24-14)20-6-3-12(4-7-20)16-18-19-17(22-16)13-5-9-23-11-13/h1-2,5,8-9,11-12H,3-4,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTUZXDLXCWYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)C(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Thiophen-2-yl)-1-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic molecule that incorporates thiophene and oxadiazole moieties. These structural elements are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Compounds containing the 1,3,4-oxadiazole ring have shown significant antimicrobial properties. Research indicates that derivatives of this scaffold exhibit activity against various bacterial strains, including Mycobacterium tuberculosis and fungi. For example, studies have demonstrated that oxadiazole derivatives can inhibit the growth of pathogenic bacteria and fungi effectively .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget OrganismActivity (MIC µg/mL)
Compound AE. coli8
Compound BS. aureus16
Compound CCandida albicans32

Anticancer Activity

The incorporation of thiophene and oxadiazole in drug design has been linked to anticancer activity. Recent studies have reported that similar compounds exhibit cytotoxic effects against various cancer cell lines such as HepG-2 (liver cancer) and A549 (lung cancer). For instance, a series of thiophene-based oxadiazoles demonstrated IC50 values in the low micromolar range against these cell lines, indicating potent anticancer properties .

Table 2: Anticancer Activity of Thiophene-Oxadiazole Compounds

CompoundCell LineIC50 (µM)
Compound DHepG-25.4
Compound EA5497.8

Anti-inflammatory Effects

The anti-inflammatory potential of thiophene derivatives has also been documented. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models. The mechanism often involves the modulation of pathways related to cyclooxygenase (COX) enzymes and nitric oxide synthase (NOS), which are critical in inflammatory responses .

Case Study 1: Antimicrobial Efficacy

In a study published by Dhumal et al., a novel series of oxadiazole derivatives were synthesized and tested against Mycobacterium bovis BCG. The most active compounds exhibited significant inhibition in both active and dormant states of the bacteria, showcasing their potential as antitubercular agents .

Case Study 2: Anticancer Activity

A recent investigation explored the anticancer effects of thiophene-based oxadiazoles on HepG-2 and A549 cell lines. The study employed molecular docking techniques to predict binding affinities to critical targets involved in cancer progression, revealing promising candidates for further development .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in anticancer research. The incorporation of the oxadiazole ring into the molecular structure has been associated with significant anticancer properties. For instance, compounds similar to the one have shown promising results against various cancer cell lines, including breast and colon cancers. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds candidates for further development as anticancer agents .

Antimicrobial Properties

Compounds containing thiophene and oxadiazole rings have demonstrated antimicrobial activity against a range of pathogens. Research indicates that derivatives of oxadiazoles can inhibit bacterial growth effectively, which could lead to new treatments for bacterial infections . The specific compound's structure may enhance its binding affinity to microbial targets, improving its efficacy.

Neuropharmacological Effects

The piperidine component of the compound suggests potential applications in neuropharmacology. Piperidine derivatives are known to exhibit various central nervous system activities, including anxiolytic and antidepressant effects. Investigations into similar compounds have shown that they can modulate neurotransmitter systems, providing a basis for developing new therapies for neurological disorders .

Fragment-Based Drug Discovery

The application of fragment-based drug discovery (FBDD) has revealed that small molecules like this compound can serve as effective starting points for drug development. FBDD allows researchers to identify lead compounds that bind to specific biological targets effectively. The unique structure of this compound could facilitate its use in screening libraries for potential therapeutic agents .

Case Study 1: Anticancer Activity

In a study conducted by Maftei et al., novel derivatives of 1,2,4-oxadiazoles were synthesized and evaluated for their anticancer properties. One derivative exhibited an IC50 value of approximately 92.4 µM against several cancer cell lines, indicating moderate activity. This highlights the potential for similar compounds to be developed into effective anticancer agents through structural modifications .

Case Study 2: Antimicrobial Screening

A screening study focused on oxadiazole derivatives demonstrated significant antibacterial activity against Mycobacterium tuberculosis. Compounds structurally related to the target compound showed enhanced efficacy when tested against this pathogen, suggesting that modifications to the thiophene or oxadiazole components could yield even more potent antimicrobial agents .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Variations

Compound Name Key Substituents Molecular Features Biological Activity Reference
2-(Thiophen-2-yl)-1-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone (Target Compound) Thiophen-2-yl, Thiophen-3-yl Dual thiophene, oxadiazole, piperidine Anticancer (hypothesized)
1-{5-[2-(4-Fluorophenyl)pyridin-3-yl]-2-[5-(4-fluorophenyl)-thiophen-2-yl][1,3,4]oxadiazol-3-yl}ethanone 4-Fluorophenyl, pyridine Fluorine substitution, pyridine hybrid Anticancer (MCF7 activity)
1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone Pyridine-2-ylamino, mercapto-oxadiazole Nitrogen-rich heterocycles Antimicrobial (MIC: 30.2–43.2 μg/mL)
2-(3,4-Dimethoxyphenyl)-1-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone 3,4-Dimethoxyphenyl Methoxy groups enhancing solubility Not reported
2-[[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfonyl]-1-piperidin-1-yl-ethanone Chlorothiophene, sulfonyl group Electron-withdrawing substituents Not reported (potential enzyme inhibition)

Key Observations :

  • Thiophene vs. Phenyl/Pyridine : The target compound’s dual thiophene substitution likely enhances lipophilicity and π-π stacking interactions compared to pyridine-containing analogs (e.g., ), which may improve membrane permeability but reduce solubility.
  • Electron-Withdrawing Groups : Fluorine (e.g., ) and chlorine (e.g., ) substituents improve binding affinity to biological targets (e.g., kinases) by modulating electronic effects.
  • Hybrid Structures : Pyridine-thiophene hybrids (e.g., ) demonstrate selective anticancer activity, suggesting synergistic effects between heterocycles.

Key Findings :

  • Anticancer Activity : The target compound’s structural analogs (e.g., 7d ) show moderate activity against MCF7 and HepG2, comparable to 5-fluorouracil. The dual thiophene motif may enhance DNA intercalation or kinase inhibition.
  • Antimicrobial Activity : Pyridine-containing oxadiazoles (e.g., ) exhibit broad-spectrum antimicrobial effects, likely due to thiol group interactions with bacterial enzymes.

Insights :

  • Cyclization Efficiency : Acetic anhydride-mediated cyclization (e.g., ) achieves high yields (70–85%), critical for scalability.
  • Mercapto-Oxadiazole Synthesis : Reactions with CS₂/KOH (e.g., ) are efficient but may require careful handling due to toxicity.

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